molecular formula C22H24N4O4 B10879063 3,4-dimethoxy-N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

3,4-dimethoxy-N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B10879063
M. Wt: 408.4 g/mol
InChI Key: AFUSKIBHHKJXSV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,4-DIMETHOXY-N’~1~-[2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]BENZOHYDRAZIDE involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This reaction yields a tricyclic indole, which can then be further modified to produce the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3,4-DIMETHOXY-N’~1~-[2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]BENZOHYDRAZIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3,4-DIMETHOXY-N’~1~-[2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]BENZOHYDRAZIDE involves its interaction with various molecular targets and pathways. The indole moiety in the compound is known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Properties

Molecular Formula

C22H24N4O4

Molecular Weight

408.4 g/mol

IUPAC Name

N-[2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]imino-3,4-dimethoxybenzamide

InChI

InChI=1S/C22H24N4O4/c1-29-18-10-9-15(13-19(18)30-2)21(27)24-23-20-16-7-3-4-8-17(16)26(22(20)28)14-25-11-5-6-12-25/h3-4,7-10,13,28H,5-6,11-12,14H2,1-2H3

InChI Key

AFUSKIBHHKJXSV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N=NC2=C(N(C3=CC=CC=C32)CN4CCCC4)O)OC

Origin of Product

United States

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